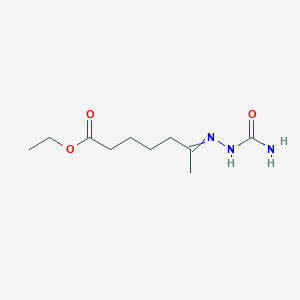
Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is of interest due to its unique structure, which includes a hydrazinylidene group, making it a potential candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate typically involves the reaction of ethyl 6-bromoheptanoate with hydrazine hydrate, followed by the addition of a carbamoyl group. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature to moderate temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate exerts its effects involves interactions with various molecular targets. The hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl heptanoate: Similar ester structure but lacks the hydrazinylidene group.
Ethyl 6-bromoheptanoate: Precursor in the synthesis of Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate.
Ethyl 6-hydroxyheptanoate: Similar structure with a hydroxyl group instead of a hydrazinylidene group.
Uniqueness
This compound is unique due to its hydrazinylidene group, which imparts distinct chemical reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
90124-79-1 |
|---|---|
Fórmula molecular |
C10H19N3O3 |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
ethyl 6-(carbamoylhydrazinylidene)heptanoate |
InChI |
InChI=1S/C10H19N3O3/c1-3-16-9(14)7-5-4-6-8(2)12-13-10(11)15/h3-7H2,1-2H3,(H3,11,13,15) |
Clave InChI |
HTMVBTWLOCFFBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCC(=NNC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
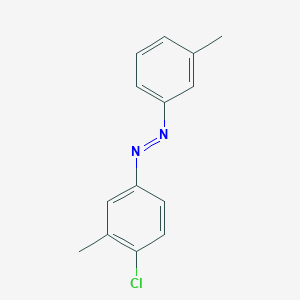
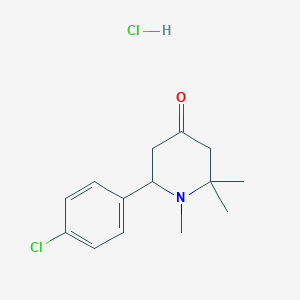
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
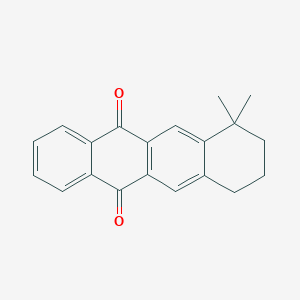
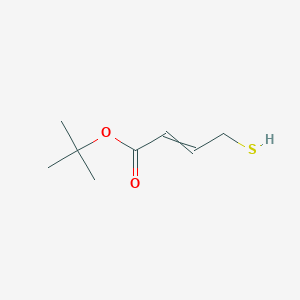
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
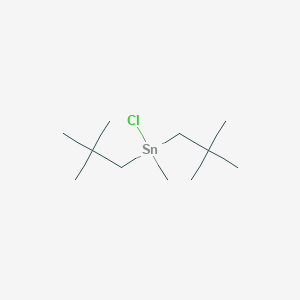
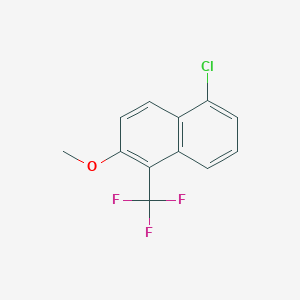
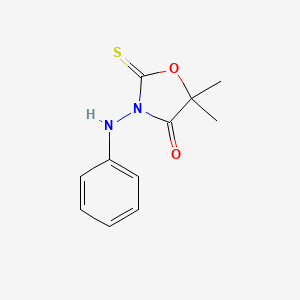

![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
